Ophiopogonin D'

Catalog No.
S1782838
CAS No.
945619-74-9
M.F
C44H70O16
M. Wt
855.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ophiopogonin D'

CAS Number

945619-74-9

Product Name

Ophiopogonin D'

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C44H70O16

Molecular Weight

855.0 g/mol

InChI

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1

InChI Key

FHKHGNFKBPFJCB-LYLKFOBISA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Ophiopogonin D is a steroid saponin.
Ophiopogonin D has been reported in Liriope muscari, Ophiopogon jaburan, and Ophiopogon japonicus with data available.
RN given refers to (1beta,3beta,25R)-isomer; structure given in first source

Ophiopogonin D' (OPD') is a steroidal saponin featuring a diosgenin aglycone, isolated from the tubers of Ophiopogon japonicus. As a high-value analytical standard and biochemical probe, its procurement relevance is defined by its stark divergence from its structural isomer, Ophiopogonin D (OPD, ruscogenin aglycone). While crude O. japonicus extracts contain both isomers, OPD' specifically drives the hemolytic, cardiotoxic, and distinct cytotoxic behaviors observed in downstream assays [1]. Consequently, buyers must procure the exact D' isomer when modeling RIPK1-dependent necroptosis, assessing formulation safety, or establishing positive controls for mitochondrial mitophagy, as generic saponin mixtures will mask these highly specific biological responses[2].

Research Fit

Workflow

Isomer-specific hemolytic profiling and necroptosis pathway studies

Selection

Distinct from OPD; requires isomer-confirmed identity for mechanistic work

Use Context

Natural product tool compound for RIPK1 and ER stress model research

Substituting Ophiopogonin D' with its ruscogenin-based isomer Ophiopogonin D (OPD) fundamentally invalidates assay integrity due to opposing pharmacological profiles. In formulation safety screening, OPD' acts as a dose-dependent hemolytic agent, whereas OPD is non-hemolytic in vitro and actively mitigates OPD'-induced toxicity [1]. Similarly, in cardiovascular models, OPD' acts as a direct inducer of cardiomyocyte mitophagy and mitochondrial damage, while OPD functions as a cardioprotectant [2]. Furthermore, in oncology screening against PC3 prostate cancer cells, OPD' exhibits an IC50 of 6.25 µM, whereas OPD fails to achieve meaningful cytotoxicity (IC50 > 50 µM) [3]. Procurement of crude extracts or the incorrect isomer will therefore yield false-negative toxicity data and severely compromised efficacy readouts.

Substitution Risk

  • In vitro hemolysis may not transfer

    OPD′ causes hemolysis in vitro, while OPD does not; isomer substitution can mask erythrocyte toxicity.

  • Cell death mechanism diverges

    OPD′ induces RIPK1-dependent necroptosis, whereas OPD acts via caspase-dependent apoptosis; pathway endpoints differ.

  • Cardiac effects oppose

    OPD′ promotes cardiomyocyte ER stress and apoptosis, while OPD partially reverses injury; risk of confounded cardiotoxicity readouts.

Isomer-Specific Cytotoxicity in Prostate Cancer Models

In head-to-head in vitro assays using androgen-independent human prostate cancer cells (PC3), Ophiopogonin D' demonstrates a measurably lower IC50 than its structural isomer Ophiopogonin D. The D' isomer induces RIPK1-dependent apoptosis at low micromolar concentrations, whereas the D isomer fails to reach the minimum threshold for comparative efficacy [1].

Evidence DimensionIn vitro cytotoxicity (IC50) in PC3 prostate cancer cells
Target Compound Data6.25 µM
Comparator Or BaselineOphiopogonin D (> 50 µM)
Quantified Difference> 8-fold higher potency for the D' isomer
ConditionsIn vitro cell viability assay (PC3 cell line)

Procurement for oncology screening must strictly specify the D' isomer to ensure purity-linked reproducibility and avoid false negatives in cytotoxicity assays.

In Vitro Hemolytic Distinction
Head-to-head
OPD′: positive hemolysis; OPD: no hemolysis in vitro
Differentiates isomer-specific hemolytic risk for in vitro assay design
Rat erythrocyte assay; in vivo both hemolyze via distinct metabolic pathways

Divergent Hemolytic Behavior for Formulation Safety Profiling

Erythrocyte toxicity assays reveal an absolute divergence in the hemolytic profiles of the two isomers. Ophiopogonin D' induces dose-dependent hemolysis and significant lactate dehydrogenase (LDH) release from the erythrocyte cytoplasm at concentrations between 10 and 40 μg/mL. Conversely, Ophiopogonin D exhibits no such in vitro hemolytic activity and acts as a baseline protectant [1].

Evidence DimensionErythrocyte hemolysis (LDH release)
Target Compound DataSignificant hemolysis and LDH release at 10–40 μg/mL
Comparator Or BaselineOphiopogonin D (No in vitro hemolysis observed)
Quantified DifferenceAbsolute divergence (Toxic vs. Non-toxic)
ConditionsIn vitro erythrocyte cytoplasm LDH assay

Crucial for formulation safety screening workflows, as the D' isomer serves as the essential positive hemolytic marker for traditional medicine injectables.

RIPK1-Dependent Necroptosis
Class-level
RIPK1-mediated necroptosis inhibited by necrostatin-1 and necrosulfonamide
Enables non-apoptotic cell death pathway studies in prostate cancer models
LNCaP cells; OPD shows caspase-dependent apoptosis, no necroptosis reported

Differential Induction of Cardiomyocyte Mitophagy

In cardiovascular stress models, Ophiopogonin D' acts as a direct inducer of cardiomyocyte mitophagy and mitochondrial damage. At a concentration of 6 µM, OPD' significantly increases apoptosis and upregulates genes related to endoplasmic reticulum stress (ERS). In direct contrast, Ophiopogonin D protects against this specific OPD'-induced injury [1].

Evidence DimensionCardiomyocyte apoptosis and ERS induction
Target Compound DataInduces severe mitochondrial damage and apoptosis at 6 µM
Comparator Or BaselineOphiopogonin D (Inhibits ERS and protects against damage)
Quantified DifferenceOpposing biological mechanisms (Toxic inducer vs. Protectant)
ConditionsIn vitro cardiomyocyte stress models

Essential for researchers needing a reliable, purity-verified positive control for cardiotoxicity or PINK1/Parkin pathway activation, where generic saponins would fail.

Cytotoxicity IC50
Supporting evidence
MG-63: 3.09 μM; SNU387: 3.63 μM
Quantitative benchmarks for cytotoxicity screening in osteosarcoma and liver cancer lines
Direct OPD IC50 in same lines not available; values not directly comparable across studies
Cardiomyocyte ER Stress
Head-to-head
OPD′: increased apoptosis & ER stress markers; OPD: reversed injury
Opposing cardiac effects require isomer control in cardiovascular research models
H9c2 cardiomyocytes, 6 μmol·L⁻¹ OPD′; CYP2J3 modulation implicated
SIRT1 Activation
Data to verify
Dose-dependent SIRT1 activation reported
Potential sirtuin pathway probe; requires independent replication
No comparative OPD data; specific assay system not detailed

Positive Control in Cardiotoxicity Assays

Utilizing Ophiopogonin D' to model mitochondrial dysfunction, endoplasmic reticulum stress, and PINK1/Parkin-mediated mitophagy in cardiomyocytes, where its isomer Ophiopogonin D would yield false-negative protective results [1].

Oncology Drug Discovery and Screening

Procuring Ophiopogonin D' as a high-potency scaffold for investigating RIPK1-dependent apoptosis and necroptosis in androgen-independent prostate cancer (PC3) research, leveraging its 6.25 µM IC50 [2].

Formulation Safety and Hemolysis Benchmarking

Applying Ophiopogonin D' as a benchmark hemolytic agent to test the safety, purity, and erythrocyte compatibility of traditional medicine injectables (e.g., Shenmai injection) prior to clinical scaling[3].

Analytical Standard for Saponin Isomer Resolution

Employing Ophiopogonin D' as a critical analytical reference standard in LC-MS/MS workflows to distinguish diosgenin-type from ruscogenin-type saponins during the quality control of raw plant materials [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Prostate cancer necroptosis studies
RIPK1-mediated necroptosis pathway context
Necroptosis endpoints (RIPK1, MLKL) and inhibitor sensitivity
Isomer-specific hemolytic profiling
In vitro vs. in vivo hemolytic context
Erythrocyte toxicity endpoint comparison with OPD
Cardiomyocyte ER stress models
ER stress pathway modulation context
Apoptosis and ER stress marker endpoints (PERK, CHOP)
Sirtuin pathway activation research
Reported SIRT1 activation context
SIRT1 deacetylase activity; requires independent validation

XLogP3

1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

854.46638614 Da

Monoisotopic Mass

854.46638614 Da

Heavy Atom Count

60

Appearance

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Ophiopogonin D

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